BayCysLT2

描述

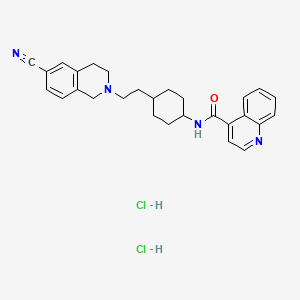

BayCysLT2 是一种合成的有机化合物,作为半胱氨酰白三烯受体 2 (CysLT2) 的选择性和强效拮抗剂。 半胱氨酰白三烯是炎症介质,在各种炎症反应中起着重要作用,包括与哮喘、过敏性鼻炎和心肌梗塞相关的炎症反应 .

科学研究应用

BayCysLT2 具有多种科学研究应用,包括:

作用机制

BayCysLT2 通过选择性抑制半胱氨酰白三烯受体 2 (CysLT2) 来发挥其作用。这种抑制阻止了半胱氨酰白三烯与受体的结合,从而阻断了导致炎症和其他相关反应的下游信号通路。 This compound 的分子靶点包括 CysLT2 受体,其通路涉及调节钙动员和其他细胞内信号级联 .

生化分析

Biochemical Properties

BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . This compound inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can protect astrocytes from ischemic injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .

Metabolic Pathways

This compound is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .

准备方法

BayCysLT2 通过一系列涉及间苯二甲酸衍生物的化学反应合成。合成路线通常包括以下步骤:

间苯二甲酸衍生物的形成: 起始原料间苯二甲酸经过一系列反应形成所需的衍生物。

偶联反应: 然后将间苯二甲酸衍生物与其他化学基团偶联,形成最终化合物 this compound。

化学反应分析

BayCysLT2 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物也可以发生还原反应,形成还原衍生物。

取代: this compound 可以参与取代反应,其中特定的官能团被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

BayCysLT2 在其作为 CysLT2 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

蒙特鲁卡斯特: 主要针对 CysLT1 受体的白三烯受体拮抗剂。

扎弗鲁卡斯特: 另一个白三烯受体拮抗剂,其靶点特征与蒙特鲁卡斯特相似。

普兰鲁卡斯特: 用于治疗哮喘的白三烯受体拮抗剂。

与这些化合物相比,this compound 对 CysLT2 受体具有更高的选择性,使其成为研究该受体在各种生理和病理过程中的特定作用的宝贵工具 .

属性

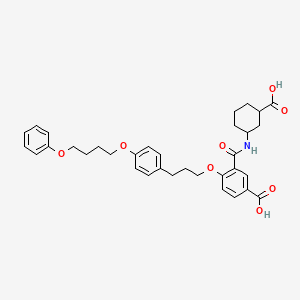

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAULTWHHPIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693986 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-33-2 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?

A1: this compound acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:

- Reduced endothelial permeability: By blocking CysLT2R, this compound inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].

- Inhibited tumor angiogenesis: this compound treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].

- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, this compound decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].

Q2: What is the evidence that this compound is selective for CysLT2R over CysLT1R?

A2: Studies employing various methods demonstrated the selectivity of this compound for CysLT2R:

- β-galactosidase–β-arrestin complementation assay: this compound showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].

- Intracellular calcium mobilization assay: this compound exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].

Q3: What are the potential therapeutic applications of this compound based on the presented research?

A3: The research suggests that this compound, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:

- Cancer: By inhibiting tumor angiogenesis and metastasis, this compound presents a potential therapeutic target for various cancers [].

- Cardiovascular diseases: The ability of this compound to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)